molecular formula C31H32O8S B11835915 alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate

alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate

Cat. No.: B11835915
M. Wt: 564.6 g/mol
InChI Key: CAPNZWMALASTEC-MTFUXMCYSA-N
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Description

Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. This compound is characterized by its unique structural features, including multiple functional groups such as acetate, benzoate, and thioether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate typically involves several steps:

    Glycosylation: The initial step involves the glycosylation of a suitable sugar precursor with a phenylmethyl thiol group.

    Acetylation: The hydroxyl groups on the sugar moiety are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Benzoate Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate or benzoate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Ammonia, amines, thiols

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Alcohols: From reduction of ester groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucopyranoside Derivatives: Similar glycosides with different sugar moieties.

    Thioether-Containing Glycosides: Compounds with similar thioether linkages.

    Acetate and Benzoate Esters: Compounds with similar ester functional groups.

Uniqueness

Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H32O8S

Molecular Weight

564.6 g/mol

IUPAC Name

[(2S,3R,4S,5R,6S)-5-acetyloxy-6-(acetyloxymethyl)-2-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-3-yl] benzoate

InChI

InChI=1S/C31H32O8S/c1-20-14-16-25(17-15-20)40-31-29(39-30(34)24-12-8-5-9-13-24)28(36-18-23-10-6-4-7-11-23)27(37-22(3)33)26(38-31)19-35-21(2)32/h4-17,26-29,31H,18-19H2,1-3H3/t26-,27+,28-,29+,31-/m0/s1

InChI Key

CAPNZWMALASTEC-MTFUXMCYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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